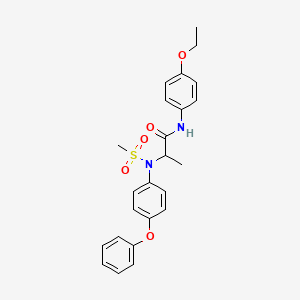
3-(dimethylamino)propyl (4-methoxyphenoxy)acetate hydrochloride
Vue d'ensemble
Description
This compound belongs to a class of organic chemicals that are of interest due to their diverse potential applications in fields like medicinal chemistry and materials science. The structure of the compound suggests it could have interesting interactions due to the presence of both dimethylamino and methoxyphenoxy groups.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, utilizing starting materials such as 4-dimethylamino- or 4-methoxypyridine, acetylenedicarboxylates, and arylidene cyanoacetates. These reactions can produce a variety of derivatives with significant yields and diastereoselectivity, depending on the substrates and conditions employed (Sun et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to "3-(dimethylamino)propyl (4-methoxyphenoxy)acetate hydrochloride" can be complex, with potential for diverse molecular diversity and interactions based on the functional groups present.
Chemical Reactions and Properties
Compounds with similar structural features may undergo various chemical reactions, including three-component reactions leading to polysubstituted derivatives. These reactions are influenced by the choice of substrates and the specific reaction conditions, showcasing the chemical versatility of the compound's structure (Sun et al., 2013).
Physical Properties Analysis
The physical properties of such compounds can vary widely and are influenced by their molecular structure. Factors such as solubility, melting point, and boiling point are crucial for determining the compound's applicability in various solvents and conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are essential for understanding the compound's applications and handling requirements. The presence of both dimethylamino and methoxyphenoxy groups suggests a potential for interesting reactivity patterns and the formation of diverse chemical products.
References:
Propriétés
IUPAC Name |
3-(dimethylamino)propyl 2-(4-methoxyphenoxy)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-15(2)9-4-10-18-14(16)11-19-13-7-5-12(17-3)6-8-13;/h5-8H,4,9-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFDJZVZLIETNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)COC1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)propyl 2-(4-methoxyphenoxy)acetate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4020736.png)
![3-[(3-hydroxypiperidin-1-yl)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B4020738.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4020740.png)

![N-benzyl-2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4020750.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4020765.png)

![2-{1-[1-(1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4020793.png)

![methyl (5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4020797.png)
![N-isopropyl-2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzamide](/img/structure/B4020798.png)

![3,4-dimethoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4020811.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4020820.png)